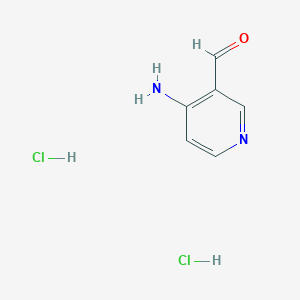
4-Aminonicotinaldehyde dihydrochloride
描述
4-Aminonicotinaldehyde dihydrochloride is a chemical compound that belongs to the class of aminonicotinaldehydes. It is a yellow crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
作用机制
Target of Action
It is known that similar 4-aminoquinoline compounds, such as chloroquine and amodiaquine, have been used as antimalarial agents, suggesting that 4-aminonicotinaldehyde dihydrochloride may also target the plasmodium parasite .
Mode of Action
Other 4-aminoquinolines are known to inhibit the haem polymerase of the parasite, leading to the accumulation of soluble haem which is toxic to the parasite . This suggests that this compound may have a similar mode of action.
Biochemical Pathways
It is known that similar 4-aminoquinoline compounds affect the digestive vacuole of the intraerythrocytic parasite , which could suggest a similar effect for this compound.
Pharmacokinetics
Similar 4-aminoquinoline compounds are known for their extensive distribution in tissues and long elimination half-life .
Action Environment
It is known that similar compounds, such as 4-aminoquinolines, are used in various environments, including those prevalent in malaria-endemic regions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminonicotinaldehyde dihydrochloride typically involves the reaction of 4-aminonicotinaldehyde with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These methods often include the use of advanced synthesis techniques and purification processes to obtain the desired compound .
化学反应分析
Types of Reactions
4-Aminonicotinaldehyde dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of this compound .
科学研究应用
4-Aminonicotinaldehyde dihydrochloride is used in various scientific research applications, including:
Medicinal Chemistry: It is used in the development of therapeutic agents due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: It is utilized in the formulation of pharmaceutical products and drug discovery.
相似化合物的比较
Similar Compounds
Similar compounds to 4-Aminonicotinaldehyde dihydrochloride include:
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry. Its solubility in water and ethanol, along with its potential biological activity, distinguishes it from other similar compounds.
属性
IUPAC Name |
4-aminopyridine-3-carbaldehyde;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O.2ClH/c7-6-1-2-8-3-5(6)4-9;;/h1-4H,(H2,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYBDQWKNONIEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679362 | |
| Record name | 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927891-97-2 | |
| Record name | 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


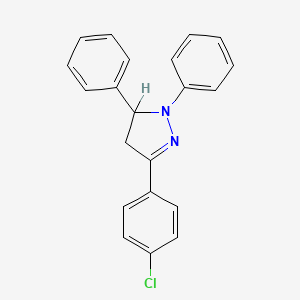
![2-amino-7-methoxy-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3032065.png)

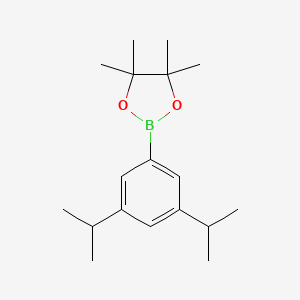

![Benzaldehyde, 2-[(5-bromopentyl)oxy]-](/img/structure/B3032071.png)
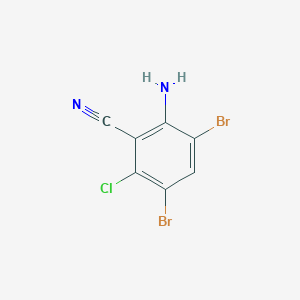


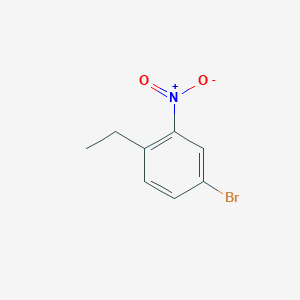


![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B3032085.png)
![6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3032086.png)
